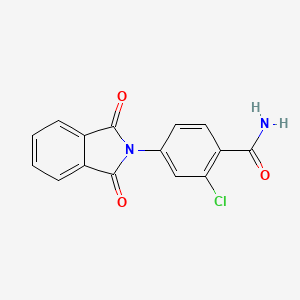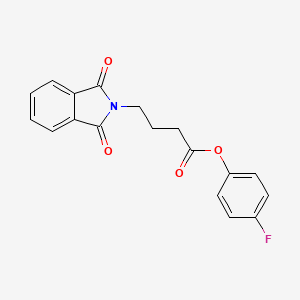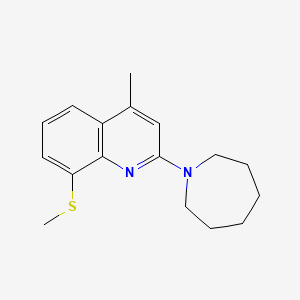
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by CI-994 leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression. This property of CI-994 has led to its use in scientific research for studying gene expression and epigenetic regulation.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide involves inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from histones, which leads to chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its effect on gene expression, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been reported to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for HDAC enzymes. 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit class I and II HDAC enzymes, which are often overexpressed in cancer cells. This specificity makes 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide a useful tool for studying the role of HDACs in cancer and other diseases. One limitation of using 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. Another potential direction is the use of 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide in combination with other drugs to enhance its anti-cancer effects. Additionally, 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide may have potential therapeutic applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully explore these potential applications.
Métodos De Síntesis
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N-ethylmorpholine and sulfur dioxide. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide. This synthesis method has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications. One area of research where 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide has been particularly useful is in the study of cancer. HDACs are often overexpressed in cancer cells, which leads to increased chromatin condensation and gene repression. Inhibition of HDACs by 2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, which can result in cell cycle arrest and apoptosis of cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKUSXNXSHKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6647645 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)

![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
